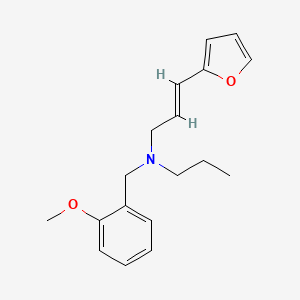![molecular formula C19H24N2O3 B5904604 (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol](/img/structure/B5904604.png)
(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized and characterized in 1993 by researchers at the University of California, Irvine. Since then, DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to the receptor and blocking the action of glutamate, (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol reduces the excitability of neurons and inhibits synaptic plasticity. This mechanism of action has been implicated in the therapeutic effects of (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol in various neurological disorders.
Biochemical and Physiological Effects
(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents in hippocampal neurons, to inhibit the induction of long-term potentiation (LTP), and to block the development of kindling in animal models of epilepsy. (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol has also been shown to reduce the release of dopamine in the nucleus accumbens, which is thought to underlie its anti-addictive effects.
実験室実験の利点と制限
One of the main advantages of (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol is its selectivity for AMPA and kainate receptors, which allows researchers to study the specific role of these receptors in various physiological and pathological processes. Another advantage of (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol is its relatively short duration of action, which requires frequent administration in some experiments. Additionally, (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol may have off-target effects at high concentrations, which should be taken into account when interpreting results.
将来の方向性
There are several future directions for the use of (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol in scientific research. One area of interest is the role of AMPA and kainate receptors in psychiatric disorders, such as depression and schizophrenia. (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol may also have potential as a therapeutic agent for these disorders. Another area of interest is the development of new pharmacological agents that target AMPA and kainate receptors for the treatment of neurological disorders. Finally, (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol may be useful in the study of the mechanisms underlying drug addiction and the development of new treatments for this condition.
合成法
The synthesis of (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol involves several steps, including the preparation of the key intermediate, 2,6-dimethyl-3-nitropyridine, and its subsequent reduction to 2,6-dimethylpyridine-3-amine. This compound is then reacted with isopropyl chloroformate to form the corresponding carbamate, which is subsequently coupled with (3S*,4S*)-4-hydroxypyrrolidine-3-carboxylic acid to yield (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol. The overall yield of this synthesis is approximately 10%.
科学的研究の応用
(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol has been widely used in scientific research to study the role of AMPA and kainate receptors in various physiological and pathological processes. For example, (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol has been used to investigate the role of these receptors in synaptic plasticity, learning and memory, pain perception, and drug addiction. (3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol has also been used to study the effects of glutamate receptor antagonists on neuronal excitability and to develop new pharmacological agents for the treatment of neurological disorders.
特性
IUPAC Name |
(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-11(2)24-18-10-21(9-17(18)22)19(23)15-8-14-7-12(3)5-6-16(14)20-13(15)4/h5-8,11,17-18,22H,9-10H2,1-4H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBNSFZMRCOAEB-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3CC(C(C3)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3C[C@@H]([C@H](C3)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5904536.png)

![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-[2-(2,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B5904566.png)
![N-(4-{2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5904586.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide](/img/structure/B5904592.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5904600.png)
![3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile](/img/structure/B5904605.png)

![N-[(2,4-dimethoxypyrimidin-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B5904616.png)
![2-(1-{1-[(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904633.png)